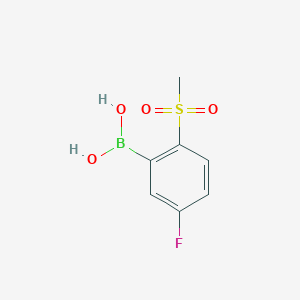

(5-Fluoro-2-methanesulfonylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Fluoro-2-methanesulfonylphenyl)boronic acid, also known as FMSPA, is an important boronic acid derivative that has gained significant attention in recent years due to its diverse applications in scientific research. This compound is a key intermediate in the synthesis of various biologically active molecules, making it an important tool for drug discovery and development.

Applications De Recherche Scientifique

(5-Fluoro-2-methanesulfonylphenyl)boronic acid has a wide range of applications in scientific research. It is commonly used as a key intermediate in the synthesis of various biologically active molecules, including protease inhibitors, kinase inhibitors, and enzyme inhibitors. It is also used in the development of fluorescent probes for imaging applications and as a ligand in metal-catalyzed cross-coupling reactions.

Mécanisme D'action

Target of Action

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is a type of organoboron compound . Organoboron compounds are known to interact with various targets, including diols and strong Lewis bases such as fluoride or cyanide anions . .

Mode of Action

The compound, like other boronic acids, is a Lewis acid . It can interact with its targets through acid-base reactions. In alkaline conditions, the boronic group assumes a tetragonal form instead of a trigonal, flat form . This change in structure can influence its interaction with targets.

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, the compound can participate in transmetalation, a process where it transfers its organic group to a palladium complex . .

Pharmacokinetics

Boronic acids have been explored as prodrugs on anticancer agents , suggesting that they may have properties relevant to drug delivery and metabolism.

Result of Action

The result of the compound’s action is likely dependent on its specific targets and the biochemical pathways it affects. Given its potential involvement in the SM cross-coupling reaction , it may play a role in the formation of new carbon–carbon bonds, which could have various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its mode of action can change depending on the pH of its environment . Furthermore, the SM cross-coupling reaction it may participate in is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and reaction conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of (5-Fluoro-2-methanesulfonylphenyl)boronic acid is its versatility in synthetic applications. Its ability to serve as a key intermediate in the synthesis of various biologically active molecules makes it a valuable tool for drug discovery and development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Orientations Futures

There are several future directions for the use of (5-Fluoro-2-methanesulfonylphenyl)boronic acid in scientific research. One potential application is in the development of new cancer therapies. The ability of this compound to induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, this compound could be used in the development of new fluorescent probes for imaging applications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Méthodes De Synthèse

The synthesis of (5-Fluoro-2-methanesulfonylphenyl)boronic acid is a multi-step process that involves the reaction of 5-fluoro-2-nitrobenzoic acid with boronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of arylboronic acids. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product.

Safety and Hazards

Propriétés

IUPAC Name |

(5-fluoro-2-methylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGPWUZFZLJLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)S(=O)(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2793393.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2793394.png)

![N-(furan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)

![N-[[4-(3-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793405.png)

![3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2793406.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2793407.png)

![(E)-3-((benzylimino)methyl)-2-((2-hydroxyethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793414.png)